
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene (2-CTFEN) is a chemical compound that has recently been gaining attention for its potential applications in scientific research. This compound has a unique chemical structure which allows it to interact with other compounds in a variety of ways. It is also a relatively stable compound, making it a good candidate for use in a variety of laboratory experiments.
科学研究应用
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been used in a variety of scientific research applications. It has been used in studies of its own properties, as well as in studies of other compounds. For example, this compound has been used as a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It has also been used to study the reaction of the compound with other compounds, such as the reaction of this compound with 1,2-dichloroethane. Additionally, this compound has been used as a reactant in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethoxy-4-nitrobenzene.
作用机制
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene interacts with other compounds through a variety of mechanisms. It is capable of forming hydrogen bonds with other compounds, as well as forming non-covalent interactions. Additionally, it can act as an electron donor or acceptor in reactions, depending on the other compounds involved.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 2C19. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the potential biochemical and physiological effects of this compound.
实验室实验的优点和局限性
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of advantages and limitations for use in laboratory experiments. One of its main advantages is its relatively low cost and availability. Additionally, its relatively stable chemical structure makes it a good candidate for use in a variety of laboratory experiments. However, its relatively low solubility in water and other solvents can limit its use in some experiments.
未来方向
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of potential future directions for research. One potential direction is to further study its potential biochemical and physiological effects, as well as its potential interactions with other compounds. Additionally, further research could be done to explore its potential applications in drug synthesis and development. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis. Finally, further research could be done to explore its potential use in the development of new materials, such as polymers and nanomaterials.
合成方法
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-1,1,2-trifluoroethanol with nitrobenzene in the presence of a base such as potassium carbonate. This reaction yields 2-chloro-1,1,2-trifluoroethoxy-4-nitrotoluene. The second step involves the reduction of the nitro group to a hydroxy group using a reducing agent such as sodium borohydride. This yields the desired this compound.
属性
IUPAC Name |
2-(3-chloro-2,2,3-trifluoropropyl)-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-8(15(16)17)4-7(6)5-10(13,14)9(11)12/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWPYSHYNVBXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)




![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)



![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)

